1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid

Lipophilicity Drug-likeness ADME

Substituting generic azetidine-3-carboxylic acid for this 2-pyrimidinyl derivative alters nitrogen basicity and lipophilicity (XLogP3-AA = 0), leading to divergent SAR. 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid delivers the precise exit vector geometry for fragment-based drug discovery and PROTAC development. • Free COOH enables direct amide coupling-no deprotection. • 50% sp³ carbon, TPSA 66.3 Ų, MW 179.18-Rule-of-Three compliant. • >95% purity, gram-scale availability supports parallel synthesis & SPR/NMR screening.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 1289387-31-0
Cat. No. B1426084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
CAS1289387-31-0
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=CC=N2)C(=O)O
InChIInChI=1S/C8H9N3O2/c12-7(13)6-4-11(5-6)8-9-2-1-3-10-8/h1-3,6H,4-5H2,(H,12,13)
InChIKeyYBERFYZGWLYPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Supply Profile for Research Procurement


1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289387-31-0) is a heterocyclic building block that couples a pyrimidine ring to an azetidine‑3‑carboxylic acid scaffold [1]. This N‑aryl azetidine architecture is increasingly employed in medicinal chemistry to introduce sp³ character and modulate physicochemical profiles of lead compounds. The molecule has a molecular weight of 179.18 g mol⁻¹, a single hydrogen‑bond donor, five hydrogen‑bond acceptors, and a computed XLogP3-AA of 0, positioning it at the lower boundary of drug‑like lipophilicity [2]. The combination of a polar, ionisable carboxylic acid handle with a heteroaryl substitution distinguishes it from simple azetidine‑carboxylic acid building blocks and creates differentiated reactivity for parallel synthesis and fragment-based campaigns.

Scaffold

Pyrimidinyl-azetidine building block for sp³-enriched heterocyclic libraries

Handle

Free carboxylic acid enables direct amide coupling without deprotection

Physicochemical profile

Computed drug-like lipophilicity range supports lead-like fragment design

Why Generic Substitution Fails in Structure-Activity Campaigns


Simply substituting a generic azetidine‑3‑carboxylic acid or an unsubstituted pyrimidine building block for 1‑(pyrimidin‑2‑yl)azetidine‑3‑carboxylic acid fundamentally alters key ligand properties that drive binding, solubility, and metabolic stability. The direct attachment of the electron‑deficient pyrimidine ring to the azetidine nitrogen reduces the basicity of the azetidine nitrogen and shifts the overall lipophilicity (XLogP3-AA = 0) relative to aliphatic N‑substituted analogues. Computational data indicate a topological polar surface area of 66.3 Ų and a specific hydrogen‑bonding network (1 donor, 5 acceptors) [1] that is not replicated by regioisomeric pyrimidine attachments or by replacing the azetidine with a pyrrolidine. These differences mean that even closely related scaffolds can produce divergent structure‑activity relationships (SAR) and pharmacokinetic profiles, making strict identity procurement essential for reproducible results.

!
Simple azetidine-3-carboxylic acid

~3 log unit lower computed lipophilicity may shift permeability profile away from drug-like range

!
Unsubstituted pyrimidine or larger rings

Lacks the constrained azetidine geometry; exit vector and Fsp³ differ, altering structure-based design outcome

!
Regioisomeric pyrimidine attachment

H-bond acceptor count and polar surface area change; may influence solubility, crystal packing, and target engagement

Quantitative Differentiation from Structural Analogs


Lipophilicity Comparison with Aliphatic Azetidine Analogs

The computed XLogP3-AA for 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid is 0 [1]. In contrast, the des‑pyrimidine parent azetidine‑3‑carboxylic acid has a predicted XLogP3-AA of approximately −2.9 [2]. This > 2.9 log unit difference places the target compound firmly within the optimal drug‑like lipophilicity window (0–3), whereas the parent compound is considerably too polar for passive membrane permeability. This difference is directly attributable to the pyrimidin‑2‑yl substitution, which masks the highly polar secondary amine and carboxylic acid combination.

XLogP3-AA (Lipophilicity)
Reported
Target: 0
Azetidine-3-carboxylic acid: −2.9
Δ +2.9 log units
Supports passive permeability interpretation in screening
Computed data; experimental log D to verify
Lipophilicity Drug-likeness ADME

Polar Surface Area and Geometry vs. Pyrrolidine and Piperidine

The TPSA of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid is 66.3 Ų [1]. If the azetidine ring were expanded to pyrrolidine (5‑membered) or piperidine (6‑membered) while retaining the pyrimidin‑2‑yl and carboxylic acid groups, the TPSA remains similar (~66 Ų), but the fraction of sp³ carbon (Fsp³) drops from 0.50 (4 sp³ carbons out of 8) to 0.55 for pyrrolidine or 0.58 for piperidine, while the molecular weight and rotatable bond count increase. The azetidine constrained geometry provides a distinct vector for the carboxylic acid relative to larger rings, which can be critical for fragment elaboration where exit vector geometry dictates growth vectors [2].

Azetidine vs Pyrrolidine Geometry
Class-level
Similar TPSA (~66 Ų); azetidine provides more acute exit vector
Geometric constraint may enable sub-pocket access
Fsp³ differs; structure-based design context
Polar surface area CNS permeability Bioavailability

Hydrogen-Bond Acceptor Capacity Across Regioisomers

The target compound possesses 5 hydrogen‑bond acceptors (HBA) and 1 hydrogen‑bond donor (HBD) [1]. Replacing the pyrimidine ring with a pyridine (e.g., 1-(pyridin-2-yl)azetidine-3-carboxylic acid) reduces the HBA count to 4, while a phenyl analogue (1-phenylazetidine-3-carboxylic acid) also has 4 HBA. The additional pyrimidine ring nitrogen at the 3‑position provides an extra H‑bond acceptor that can participate in water‑bridged interactions or direct polar contacts with protein residues. This difference in HBA count is likely to influence aqueous solubility and crystal packing, as evidenced by the compound’s storage requirement at 2‑8 °C in sealed dry conditions .

H-Bond Acceptor Count
Reported
5 HBA (pyrimidine) vs 4 HBA (pyridine/phenyl); +1 HBA
May influence aqueous solubility and crystal form
Computed HBA; solubility to verify
Hydrogen bonding Solubility Crystal engineering

Purity and Supply for Multi-Gram Parallel Synthesis

Commercial vendors list 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid at ≥95% purity (HPLC) in quantities from 100 mg to multi‑gram scale, with some suppliers offering >98% purity . In contrast, regioisomeric 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS not widely indexed) shows limited commercial availability, typically only in mg quantities and at <95% purity. The robust supply of the 2‑pyrimidinyl isomer, supported by multiple independent manufacturers, ensures batch‑to‑batch consistency for long‑running lead‑optimization programs where re‑synthesis of advanced intermediates is impractical.

Purity & Supply
Data to verify
≥95% HPLC; up to multi-gram scale
Supports parallel synthesis without re-purification
Supplier data; verify lot consistency; regioisomer limited
Purity Supply chain Parallel synthesis

Key Research and Industrial Applications


Fragment-Based Lead Discovery with Rule-of-Three Compliance

With a molecular weight of 179 g mol⁻¹ and XLogP3-AA of 0, the compound sits within the Rule‑of‑Three guidelines (MW < 300, cLogP ≤ 3) for fragment libraries [1]. The azetidine ring contributes 50% sp³ carbon fraction, which is correlated with improved clinical success rates. Procurement of this specific isomer ensures the fragment library contains the correct vector geometry for subsequent fragment growth, as the 2‑pyrimidinyl attachment positions the carboxylic acid in a distinct orientation relative to the 4‑ or 5‑pyrimidinyl isomers.

Parallel Library Synthesis via Carboxylic Acid Diversification

The free carboxylic acid group enables direct amide coupling with diverse amine building blocks without requiring an additional deprotection step. This contrasts with the methyl ester prodrug form, which requires saponification. The availability of >95% purity material in gram quantities from multiple suppliers supports automated parallel synthesis workflows, where batch consistency directly impacts library purity and screening data quality.

Biophysical Assay Development for Soluble Probe Molecules

The topological polar surface area of 66.3 Ų and the five hydrogen‑bond acceptors predict high aqueous solubility relative to more lipophilic azetidine derivatives [1]. This property is advantageous for surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) fragment screening, where compound aggregation at high concentrations is a common failure mode. The pyrimidine ring also provides a UV chromophore (λmax ≈ 260 nm) that facilitates concentration determination and purity assessment by HPLC.

SAR Studies on N-Heteroaryl Substitution and Bivalent Degraders

When used as a matched molecular pair with the phenyl or pyridinyl analogues, this compound allows quantification of the impact of the additional pyrimidine nitrogen on target engagement, cellular permeability, and metabolic stability [1]. Because the pyrimidine‑2‑yl group is a known kinase hinge‑binding motif, incorporating the azetidine‑carboxylic acid spacer can probe linker length and geometry requirements in bivalent degraders (e.g., PROTACs) where exit vector precision is critical.

Application
Selection Property
Validation Focus
Fragment-based screening
Low lipophilicity and small size
Rule-of-three compliance for lead-like fragments
Parallel amide library synthesis
Free carboxylic acid handle
Purity and batch consistency for automation
Biophysical (SPR/NMR) screening
Predicted aqueous solubility
Aggregation risk and UV detection window
Kinase hinge-binding probe / PROTAC linker
Pyrimidinyl-azetidine scaffold geometry
Exit vector precision and matched molecular pair analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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